4-Benzyloxybenzyl chloride

Catalog No.
S662070
CAS No.
836-42-0
M.F
C14H13ClO
M. Wt
232.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzyloxybenzyl chloride

CAS Number

836-42-0

Product Name

4-Benzyloxybenzyl chloride

IUPAC Name

1-(chloromethyl)-4-phenylmethoxybenzene

Molecular Formula

C14H13ClO

Molecular Weight

232.7 g/mol

InChI

InChI=1S/C14H13ClO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,10-11H2

InChI Key

UYQPSKUPEXAQRJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCl

Solid Support in Organic Synthesis

  • -BBC can be used as a solid support in organic synthesis reactions. A solid support refers to an insoluble material that can be easily separated from the reaction mixture. This allows researchers to perform reactions and then simply filter the solid support to isolate the desired product.
  • One study describes using 4-BBC resin to study the loading capacity of different substituted aromatic, heterocyclic, and alkyl carboxylates []. This involved attaching these molecules to the 4-BBC resin and then cleaving them to determine how many molecules were bound to the resin.

Synthesis of 4-Aryl-3,4-Dihydropyrimidine-5-carboxylates (DHPMs)

  • 4-BBC has also been used as a reagent in the synthesis of DHPMs, which are a class of molecules with various reported biological activities [].
  • The study describes a multi-step process where 4-BBC is used as a starting material to create the desired DHPM molecule [].

4-BBC is an aromatic compound with the chemical formula C₁₄H₁₃ClO. It consists of a benzene ring with a methoxy group (OCH₃) attached at the 4th position and a benzyl chloride (CH₂Cl) group at the 1st position []. Its origins can be traced back to synthetic methods developed in the mid-20th century.

The significance of 4-BBC lies in its reactivity. The presence of a benzyl chloride moiety makes it a useful building block for organic synthesis, particularly in the introduction of a protected benzyl group. This protected group can be later cleaved under specific conditions to reveal a free hydroxyl group (OH).


Molecular Structure Analysis

4-BBC possesses a key feature: the combination of an electron-donating methoxy group and an electron-withdrawing benzyl chloride group on the same benzene ring. This creates an interesting electronic environment that can influence its reactivity in various reactions [].

Another notable aspect is the presence of a benzylic carbon (the carbon directly attached to the chlorine). This carbon is slightly reactive due to the stabilizing effect of the adjacent aromatic ring, making it susceptible to nucleophilic substitution reactions.


Chemical Reactions Analysis

4-BBC is primarily used as a reagent in organic synthesis. Here are some relevant reactions:

  • Substitution Reactions

    The benzyl chloride group in 4-BBC can be readily substituted by nucleophiles (electron-rich species) like alcohols, phenols, or amines. This allows for the introduction of various functionalities onto a molecule. For instance, reaction with ethanol (CH₃CH₂OH) yields the corresponding benzyl ether (CH₃CH₂OCH₂Ph-Cl) [].

  • Cleavage of Benzyl Protecting Group

    The benzyl group introduced by 4-BBC can be removed under specific conditions. Hydrogenolysis, using hydrogen gas (H₂) and a catalyst like palladium (Pd), cleaves the benzyl-ether bond, resulting in a free hydroxyl group.


Physical And Chemical Properties Analysis

  • Melting Point: 76-78 °C [].
  • Boiling Point: No data available, but it's likely to be high due to its non-polar character.
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and tetrahydrofuran [].
  • Stability: Relatively stable under dry conditions. May decompose slowly in the presence of moisture or light.

XLogP3

3.6

Other CAS

836-42-0

Wikipedia

4-(Benzyloxy)benzyl chloride

Dates

Modify: 2023-08-15

Explore Compound Types